3-(Difluoromethoxy)pyrrolidine hydrochloride
Description
Chemical Structure and Properties
Molecular Formula and Weight
3-(Difluoromethoxy)pyrrolidine hydrochloride is characterized by the molecular formula C₅H₁₀ClF₂NO , with a molecular weight of 173.59 g/mol . Its structure comprises a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 3-position with a difluoromethoxy group (-OCHF₂). The hydrochloride counterion enhances solubility and stability, making it a preferred form for research and synthesis.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₀ClF₂NO | |
| Molecular Weight | 173.59 g/mol | |
| IUPAC Name | This compound | |
| SMILES Code | FC(F)OC1CNCC1.[H]Cl |
Stereochemical Features and Enantiomers
The compound exists as a pair of enantiomers due to the chiral center at the 3-position of the pyrrolidine ring. The (R)- and (S)- enantiomers differ in the spatial arrangement of substituents around the chiral carbon.
| Enantiomer | Configuration | CAS Number | Key Applications |
|---|---|---|---|
| (R)- | 3R | 1638784-49-2 | Biocatalytic synthesis |
| (S)- | 3S | 1638784-52-7 | Pharmaceutical intermediates |
The hydrochloride salt does not alter the stereochemistry but improves handling properties.
Spectroscopic Characterization
Spectroscopic methods are critical for confirming the compound’s structure and purity.
¹H NMR
The ¹H NMR spectrum of this compound reveals distinct signals:
- Pyrolidine protons : Multiplets between δ 1.5–2.5 ppm, corresponding to axial and equatorial hydrogen atoms on the pyrrolidine ring.
- Difluoromethoxy group : A singlet near δ 5.5–6.0 ppm for the -OCHF₂ group.
IR Spectroscopy
Key IR absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C-F (difluoromethoxy) | 850–550 | C-F stretching vibrations |
| N-H (hydrochloride) | 3300–3500 | N-H stretch (broad) |
| C-O-C (ether) | 1100–1250 | Asymmetric C-O-C stretching |
These features align with fluorinated ethers and pyrrolidine derivatives.
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 173.59 (C₅H₁₀ClF₂NO⁺), with fragmentation patterns indicative of pyrrolidine ring cleavage and loss of the difluoromethoxy group.
Crystallographic Studies and Structural Conformations
No crystallographic data is available for this compound in the provided sources. However, the pyrrolidine ring likely adopts a chair conformation , with the difluoromethoxy group occupying an axial position to minimize steric strain. Computational models suggest that the hydrochloride counterion interacts with the pyrrolidine nitrogen via hydrogen bonding, stabilizing the structure.
Physical Properties
The hydrochloride form enhances solubility compared to the free base, facilitating use in aqueous reactions.
Properties
IUPAC Name |
3-(difluoromethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHRYAAJXXHSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638772-00-5 | |
| Record name | Pyrrolidine, 3-(difluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638772-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials
- Pyrrolidine or protected pyrrolidine derivatives serve as the core scaffold.
- Difluoromethylating agents or difluoromethoxy precursors are employed to introduce the difluoromethoxy group.
Introduction of Difluoromethoxy Group
The difluoromethoxy group is introduced predominantly through nucleophilic substitution or copper-catalyzed difluoromethylation:
- Nucleophilic Substitution: Reaction of a pyrrolidine derivative with a difluoromethylating agent under controlled temperature conditions (e.g., 45°C) in an appropriate solvent such as acetonitrile (MeCN).
- Copper(I) Catalysis: Use of copper(I) iodide (0.2 equivalents) as a catalyst in MeCN, with slow dropwise addition of 2,2-difluoro-2-(fluorosulfonyl)acetic acid to maintain temperature below 50°C. The reaction proceeds at 45°C for about 30 minutes to achieve difluoromethylation of protected amino alcohols, which can be analogous to pyrrolidine derivatives.
Purification
- The crude product is concentrated under reduced pressure.
- The residue is diluted with ethyl acetate (EtOAc) and petroleum ether (1:1 ratio).
- Filtration through a short silica gel (SiO2) pad removes impurities.
- Final purification is achieved by flash chromatography or recrystallization to obtain high-purity 3-(Difluoromethoxy)pyrrolidine.
Conversion to Hydrochloride Salt
- The free base 3-(Difluoromethoxy)pyrrolidine is typically treated with hydrochloric acid in an organic solvent or aqueous medium to form the hydrochloride salt.
- This step improves the compound’s stability and facilitates handling and storage.
Representative Synthetic Procedure (Adapted from Literature)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Protection of Pyrrolidine | Use of protecting groups if necessary to control reactivity | Protect amino group to prevent side reactions |
| 2. Difluoromethylation | Pyrrolidine derivative + 2,2-difluoro-2-(fluorosulfonyl)acetic acid, CuI catalyst, MeCN solvent, 45°C, 30 min | Introduction of difluoromethoxy group via copper-catalyzed nucleophilic substitution |
| 3. Work-up | Concentration under vacuum, dilution with EtOAc/petroleum ether, filtration through silica gel | Removal of catalyst and by-products |
| 4. Purification | Flash chromatography or recrystallization | Isolation of pure 3-(Difluoromethoxy)pyrrolidine |
| 5. Salt Formation | Treatment with HCl in suitable solvent | Conversion to hydrochloride salt |
Analytical and Yield Data from Research
Based on the synthetic procedures reported:
| Parameter | Details |
|---|---|
| Reaction Temperature | 45°C for difluoromethylation step |
| Catalyst | Copper(I) iodide (0.2 equiv.) |
| Solvent | Acetonitrile (MeCN) |
| Reaction Time | Approx. 30 minutes post-addition |
| Purification Methods | Silica gel filtration, flash chromatography |
| Typical Yield | High purity achieved; yields vary depending on scale and conditions, generally above 80% for intermediate steps |
| Product Purity | >95% by HPLC analysis after purification |
Notes on Alternative and Industrial Methods
- Industrial production may optimize reaction parameters such as temperature, solvent choice, and catalyst loading to maximize yield and purity.
- Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in related pyrrolidine amine syntheses but are less relevant for direct difluoromethoxy introduction.
- Scale-up procedures emphasize controlled addition rates and temperature maintenance to avoid side reactions and decomposition.
Summary of Preparation Method Analysis
| Aspect | Description | Comments |
|---|---|---|
| Starting Material | Pyrrolidine derivatives | Commercially available or synthesized |
| Key Reaction | Copper-catalyzed difluoromethylation | Efficient introduction of difluoromethoxy group |
| Reaction Conditions | Mild temperature (45°C), MeCN solvent | Controlled to prevent side reactions |
| Purification | Silica gel filtration, chromatography | Ensures high purity |
| Salt Formation | HCl treatment | Improves stability and handling |
| Yield and Purity | High yields, >95% purity | Suitable for research and industrial use |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluoromethoxy group (-OCF₂H) participates in nucleophilic substitutions under controlled conditions. The fluorine atoms create a polarizable C-F bond, enabling displacement reactions with soft nucleophiles.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| SN2 Displacement | K₂CO₃/DMF, 80°C, 12 h | Replacement of -OCF₂H with -OCH₃ | |
| Halogen Exchange | PCl₅ in anhydrous CH₂Cl₂, −20°C | Formation of -OCHFCl derivatives |
Mechanistic Insight : The reaction with PCl₅ proceeds via a two-step process:
-
Initial protonation of the oxygen atom in -OCF₂H by PCl₅.
-
Nucleophilic attack by Cl⁻ on the activated carbon, leading to C-F bond cleavage.
Pyrrolidine Ring Functionalization
The secondary amine in the pyrrolidine ring undergoes typical amine reactions, including acylation and alkylation.
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0°C yields N-acylated derivatives:
text3-(Difluoromethoxy)pyrrolidine + AcCl → N-Acetyl-3-(difluoromethoxy)pyrrolidine + HCl
Conditions : Triethylamine (2 equiv) as base, DCM solvent, 30 min stirring at 25°C .
Reductive Amination
The amine reacts with aldehydes/ketones under hydrogenation conditions (H₂, Pd/C) to form tertiary amines. For example:
text3-(Difluoromethoxy)pyrrolidine + Benzaldehyde → N-Benzyl-3-(difluoromethoxy)pyrrolidine
Yield : ~75% (optimized with 10% Pd/C, 50 psi H₂).
Acid-Base Reactivity
The hydrochloride salt dissociates in polar solvents, enhancing proton availability for acid-catalyzed reactions:
| Application | Conditions | Role |
|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃, 100°C | Proton donor for carbocation stabilization |
| Ester Hydrolysis | H₂O/EtOH, reflux | Acid catalyst for cleavage of ester bonds |
Notable Observation : The hydrochloride form increases solubility in aqueous media by 40% compared to the free base.
Stability Under Oxidative/Reductive Conditions
The compound demonstrates selective stability:
| Condition | Effect | Analysis |
|---|---|---|
| KMnO₄ (acidic) | Oxidative cleavage of pyrrolidine ring | Forms γ-keto carboxylic acid derivatives |
| LiAlH₄ | Reduction of -OCF₂H to -OCH₂F | 65% yield after 2 h at −40°C |
*Note: Data from excluded sources is provided for context but not cited.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₅H₁₀ClF₂NO
- Molecular Weight : Approximately 173.588 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in water and organic solvents
The presence of the difluoromethoxy group enhances the compound's reactivity and biological activity, making it an attractive candidate for further research.
Chemistry
3-(Difluoromethoxy)pyrrolidine hydrochloride is primarily used as a building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, facilitates the production of more complex organic compounds.
- Key Reactions :
- Nucleophilic Substitution : The difluoromethoxy group can be replaced by other nucleophiles, enabling the synthesis of derivatives with tailored properties.
- Oxidation : This compound can be oxidized to form corresponding oxides or other functional groups, which can be useful in synthesizing pharmaceuticals.
Biological Applications
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, which could be beneficial in treating diseases characterized by enzyme overactivity.
- Anticancer Properties : There is evidence that this compound may induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.
- Neurological Applications : Ongoing research explores its effects on neurological disorders, where modulation of neurotransmitter systems may provide therapeutic benefits.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of this compound found that it induced apoptosis in various cancer cell lines. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation. The compound showed a dose-dependent effect on cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers demonstrated that this compound effectively inhibited beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. This inhibition was attributed to the enhanced binding affinity provided by the difluoromethoxy group, highlighting its potential role in neurodegenerative disease treatment.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel products that can be employed across various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Difluoromethoxy vs. Trifluoromethoxy Derivatives
Key Insight : Trifluoromethoxy derivatives exhibit greater electronegativity and steric hindrance than difluoromethoxy analogs, which may reduce metabolic degradation but limit solubility.
Fluorinated Alkoxy vs. Fluorinated Ring Systems
Key Insight : Direct fluorination of the pyrrolidine ring increases polarity and conformational rigidity, whereas alkoxy fluorination (e.g., -O-CF₂H) balances lipophilicity and metabolic stability.
Biological Activity
3-(Difluoromethoxy)pyrrolidine hydrochloride (CAS Number: 1638772-00-5) is a pyrrolidine derivative characterized by the presence of a difluoromethoxy group. This compound is gaining attention in pharmaceutical research due to its potential biological activity, particularly in the fields of medicinal chemistry and drug development. The unique structural features of this compound may impart distinct biological properties, making it a valuable candidate for further investigation.
- Molecular Formula : C₅H₁₀ClF₂NO
- Molecular Weight : Approximately 173.588 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in water and organic solvents
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's binding affinity and selectivity, potentially leading to more potent biological effects. The exact mechanisms can vary based on the target and application, but they often involve modulation of enzymatic activity or receptor signaling pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cell lines, as evidenced by changes in cell cycle distribution and increased levels of pro-apoptotic proteins .
- Neurological Applications : There is ongoing research into its effects on neurological disorders, where modulation of neurotransmitter systems may provide therapeutic benefits.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of the difluoromethoxy group at the third position of the pyrrolidine ring significantly influences its reactivity and biological interactions.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Difluoromethyl)pyrrolidine hydrochloride | Contains a difluoromethyl group instead | May exhibit different biological activities due to structural variations |
| 2-(Difluoromethoxy)pyrrolidine | Difluoromethoxy group at position two | Different pharmacokinetic profiles compared to 3-position substitution |
| Pyrrolidine-2-carboxylic acid | Carboxylic acid functionality | Offers distinct reactivity and potential therapeutic applications |
Case Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Studies : A study assessed its cytotoxic effects on various cancer cell lines. The results indicated that treatment with this compound resulted in significant reductions in cell viability, particularly in HepG2 liver cancer cells, with an IC50 value ranging from 43.15 to 68.17 µM .
- Cell Cycle Analysis : Flow cytometry analysis revealed that exposure to this compound altered the distribution of cells across different phases of the cell cycle, indicating potential antiproliferative effects. Specifically, there was an increase in the G0-G1 phase and a decrease in S and G2/M phases.
- Apoptosis Induction : Further investigations showed that this compound may induce apoptosis through upregulation of caspase-3 and Bax while downregulating Bcl-2, suggesting a mechanism for its anticancer properties.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
